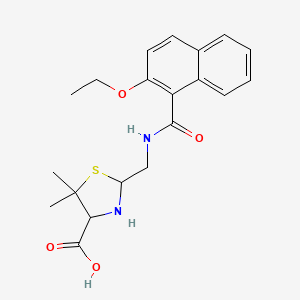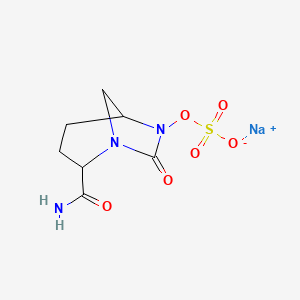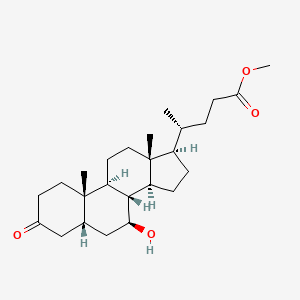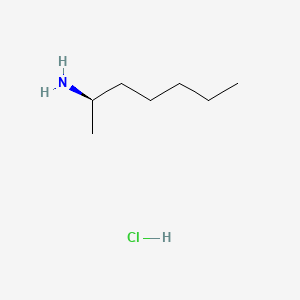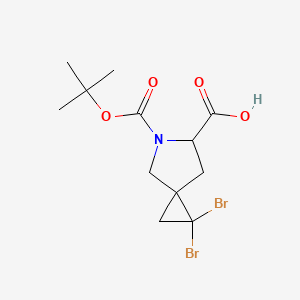
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dibromocyclopropyl group attached to the fourth carbon of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline typically involves multiple steps:
Protection of the Proline Nitrogen: The nitrogen atom of L-proline is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This step forms N-t-BOC-L-Proline.
Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved by reacting an appropriate alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the N-t-BOC-L-Proline with the dibromocyclopropyl group under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline undergoes various chemical reactions, including:
Substitution Reactions: The dibromocyclopropyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other nucleophilic groups replacing the bromine atoms.
Reduction Products: Compounds with reduced cyclopropyl groups.
Deprotected Products: Free amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline depends on its specific application. In biochemical studies, it may interact with proteins or enzymes, affecting their function. The dibromocyclopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of activity. The BOC group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group.
Vergleich Mit ähnlichen Verbindungen
N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline can be compared with other proline derivatives:
N-t-BOC-L-Proline: Lacks the dibromocyclopropyl group, making it less reactive in certain substitution reactions.
N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline: Similar structure but with chlorine atoms, leading to different reactivity and properties.
N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Fluorine atoms provide different electronic effects and reactivity compared to bromine.
Eigenschaften
Molekularformel |
C12H17Br2NO4 |
|---|---|
Molekulargewicht |
399.08 g/mol |
IUPAC-Name |
2,2-dibromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
InChI |
InChI=1S/C12H17Br2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
HYIIWDPUZNALMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
